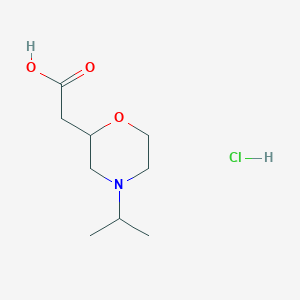
(4-Isopropyl-2-morpholinyl)acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Isopropyl-2-morpholinyl)acetic acid hydrochloride is a useful research compound. Its molecular formula is C9H18ClNO3 and its molecular weight is 223.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The scientific research involving (4-Isopropyl-2-morpholinyl)acetic acid hydrochloride primarily focuses on its synthesis and potential applications in various fields. A notable study involved the synthesis of (E)-4-morpholine-2-butenoic acid hydrochloride through a process starting from morpholine, showcasing a method to obtain morpholine derivatives with a high yield of 49.65%. This process was characterized by 1H NMR spectrometry, indicating the compound's potential as an intermediate in organic synthesis (Qiu Fang-li, 2012).
Antimicrobial Activity
Another area of research has explored the antimicrobial properties of morpholine derivatives. A study synthesized a new class of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides from hydroxyphenylacetic acid, which were then tested for antimicrobial activity against various fungal and bacterial strains. Some compounds exhibited superior in vitro activity compared to standard drugs, clotrimazole and streptomycin, indicating the potential for developing new antimicrobial agents (H. Jayadevappa et al., 2012).
Crystal Structure and Hydrogen Bonding
Research has also focused on the crystal structures and hydrogen bonding in morpholinium salts of phenoxyacetic acid analogues. These studies provide insights into the structural and chemical properties of morpholine derivatives, which are useful for designing compounds with specific physical and chemical characteristics. The morpholinium salts were found to form one-dimensional hydrogen-bonded chain polymers and cyclic hydrogen-bonded heterotetramers, demonstrating the versatile bonding capabilities of these compounds (Graham Smith & D. Lynch, 2015).
Anti-Inflammatory and Analgesic Activity
The anti-inflammatory and analgesic activities of morpholine derivatives have been investigated, with some derivatives showing promising results in vivo. For instance, new 4-aryl-3-(morpholin-4-yl)-2-arylimino-2,3-dihydrothiazole derivatives were synthesized and tested for their analgesic and anti-inflammatory effects. These compounds demonstrated significant activity in reducing limb edema in rats and providing analgesic effects in models of visceral pain, suggesting potential therapeutic applications (I. Drapak et al., 2022).
Safety and Hazards
Properties
IUPAC Name |
2-(4-propan-2-ylmorpholin-2-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c1-7(2)10-3-4-13-8(6-10)5-9(11)12;/h7-8H,3-6H2,1-2H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAXAEZSYFKFAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCOC(C1)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-isopropyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone]](/img/structure/B2522336.png)

![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2522339.png)
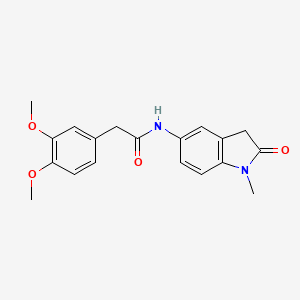
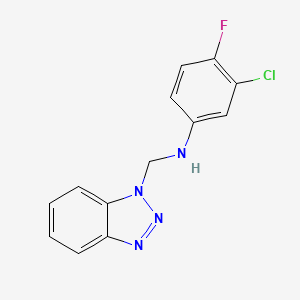
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2522344.png)
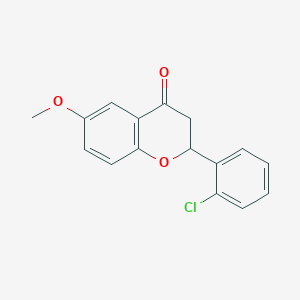
![1-(3,4-dichlorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2522350.png)

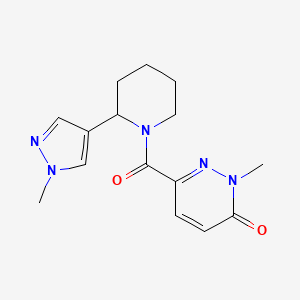
![2-[1-(3-Fluoro-4-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2522355.png)

![4-(tert-butyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B2522357.png)
